Validated Intermediate in Commercial Isoxazoline Ectoparasiticide Synthesis: Direct Link to Sarolaner
(3,5-Dichloro-4-fluorophenyl)methanamine serves as a critical building block in the multi-step synthesis of sarolaner (PF-6450567), a commercial veterinary ectoparasiticide sold under the brand name Simparica [1]. In contrast, regioisomers such as (3,5-dichloro-2-fluorophenyl)methanamine and functional analogs including (3,5-dichloro-4-fluorophenyl)methanol are not documented as intermediates in any FDA- or EMA-approved veterinary pharmaceutical . The specific 3,5-dichloro-4-fluoro substitution pattern is structurally conserved throughout the synthetic pathway and is essential for the final molecule's GABA-gated chloride channel antagonism [1].
| Evidence Dimension | Documented role as intermediate in commercial pharmaceutical synthesis |
|---|---|
| Target Compound Data | Validated intermediate in sarolaner (Simparica) synthesis; sarolaner demonstrates LC80 of 0.3 μg/mL against C. felis fleas and LC100 of 0.003 μg/mL against O. turicata ticks [1] |
| Comparator Or Baseline | (3,5-dichloro-2-fluorophenyl)methanamine; (3,5-dichloro-4-fluorophenyl)methanol; 3,5-dichloro-4-fluoroaniline |
| Quantified Difference | No documented role in approved pharmaceutical synthesis for comparators; target compound is specifically cited in patent WO2014036056A1 and related sarolaner synthetic routes [1] |
| Conditions | Multi-step organic synthesis; patent documentation (WO2014036056A1, CN112110806A); commercial pharmaceutical manufacturing |
Why This Matters
Procurement of this specific intermediate is required for replicating or scaling the patented sarolaner synthetic route; alternative halogenated benzylamines lack documented utility in this commercially validated pathway.
- [1] Zoetis Services LLC. (2014). WO2014036056A1 - Crystalline forms of 1-(5'-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone. World Intellectual Property Organization. View Source
